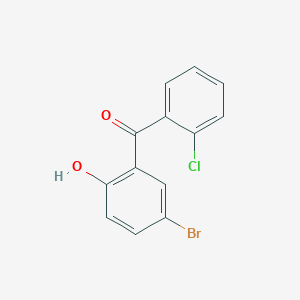

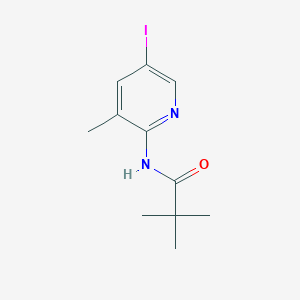

![molecular formula C9H12O2 B1298671 Bicyclo[3.3.1]nonane-3,7-dione CAS No. 770-15-0](/img/structure/B1298671.png)

Bicyclo[3.3.1]nonane-3,7-dione

Vue d'ensemble

Description

Bicyclo[3.3.1]nonane-3,7-dione is a chemical compound that has been the subject of various studies due to its interesting molecular structure and potential applications. The compound is known for its unique bicyclic framework, which has been explored for its supramolecular architectures, phase changes, and reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different methods. One approach involves starting from bicyclo[3.3.1]nonan-2-one and involves key reactions such as NCS oxidation of ethylenedioxy-phenylthiobicyclo[3.3.1]nonanes derived from corresponding bicyclo[3.3.1]non-3-en-2-ones . Another study discusses the improved synthesis of Bicyclo[3.3.1]nona-3,7-diene-2,6-dione through bromination and dehydrobromination reactions .

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied using techniques such as single crystal X-ray diffraction, NMR, FTIR, and molecular modeling. These studies have revealed the formation of H-bond-driven supramolecular architectures, such as cyclic trimers and homochiral cyclic dimers, depending on the isomer . Additionally, the solid-state structure has been characterized, showing that the molecules pack in a chair-chair conformation .

Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it has been used in the preparation of derivatives through reactions like bromination, which leads to epimeric α-bromo diketones and α,α'-dibromo diketones, followed by dehydrobromination to yield unsaturated diketones . The compound's reactivity has also been explored in the context of ketalization and enolization, which can be complicated by the symmetry of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated through various studies. Temperature phase changes have been observed in the solid state, with transitions to a face-centered-cubic orientationally disordered phase near 363 K. The crystal structures of different phases have been solved, providing insights into the molecular packing and conformation in the solid state . The conformation of related compounds, such as Bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester, has been studied using NMR spectroscopy, revealing the existence of rapidly interconverting chair-boat conformations .

Applications De Recherche Scientifique

Études Synthétiques et Cristallographiques

Bicyclo[3.3.1]nonane-3,7-dione a été utilisé dans des études synthétiques et cristallographiques . Les synthèses et les structures cristallines de quatre dérivés bicyclo[3.3.1]nonaniques insaturés contenant diverses fonctionnalités sont présentées et leurs interactions intermoléculaires sont examinées . L'impact de l'insaturation sur les structures cristallines et les réseaux intermoléculaires des cycles à six chaînons s'est avéré significatif par rapport aux analogues saturés .

Études de Liaisons Hydrogène

Ce composé a été utilisé pour étudier la force des liaisons hydrogène et la stéréochimie de la formation de réseau . Les liaisons hydrogène dans le diène diol bicyclononane de départ rac - 1, et les liaisons hydrogène plus faibles dans la diénone rac - 2, et les dérivés bromés et nitriles, rac - 3, rac - 4 et (+)- 4, respectivement, se sont avérées significatives pour la structure globale .

Interactions Halogènes

Les deux atomes de brome dans rac - 3 présentent des interactions halogène – halogène significatives . Cela offre un domaine d'étude intéressant pour comprendre le rôle des interactions halogènes dans les structures moléculaires.

Structures Supramoléculaires

La grande stabilité et la formation des structures supramoléculaires des isomères syn et anti de la dioxime de bicyclo nonane-3,7-dione ont été étudiées . Cela fournit des informations sur la stabilité et la formation de structures supramoléculaires.

Réseaux Chiraux et Formation de Conglomérat

La relation possible entre les réseaux chiraux et la formation de conglomérat est discutée . Cela fournit une base pour comprendre le rôle de la chiralité dans la formation de réseau et son impact sur les propriétés physiques du matériau.

Rôle dans les Composés Naturels et Biologiquement Actifs

Ce squelette est un motif commun dans de nombreux composés naturels et biologiquement actifs . Cela comprend des agents thérapeutiques potentiels pour la maladie d'Alzheimer tels que la garsubelline A et l'huperzine A .

Mécanisme D'action

Target of Action

Bicyclo[3.3.1]nonane-3,7-dione is a compound that has been found to have significant biological activity The primary targets of Bicyclo[33It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products .

Mode of Action

The exact mode of action of Bicyclo[33It is known that many derivatives of bicyclo[331]nonane are used in asymmetric catalysis or as potent anticancer entities . This suggests that this compound may interact with its targets to induce changes that could potentially have anticancer effects.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[33Given its potential anticancer properties , it can be inferred that this compound may affect pathways related to cell growth and proliferation.

Result of Action

The molecular and cellular effects of Bicyclo[33Given its potential anticancer properties , it can be inferred that this compound may induce changes at the molecular and cellular levels that inhibit cancer cell growth and proliferation.

Action Environment

covalent bonds . This suggests that the action of this compound may be influenced by its chemical environment.

Propriétés

IUPAC Name |

bicyclo[3.3.1]nonane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-2-6-1-7(4-8)5-9(11)3-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKCULSOJJAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)CC1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349144 | |

| Record name | bicyclo[3.3.1]nonane-3,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

770-15-0 | |

| Record name | bicyclo[3.3.1]nonane-3,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

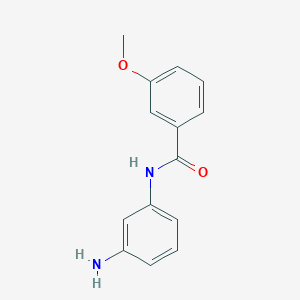

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

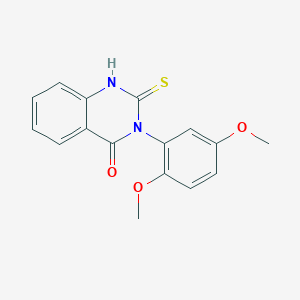

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

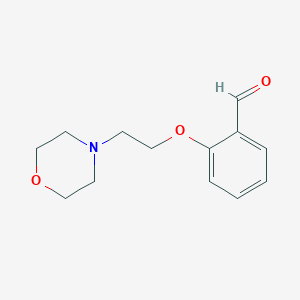

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)